1,1,2,2-Tetrachloro-1,2-difluoroethane

Atmospheric chemistry Environmental regulation CFC phase-out

1,1,2,2-Tetrachloro-1,2-difluoroethane (CAS 76-12-0), also designated as CFC-112, R-112, or symmetrical tetrachlorodifluoroethane, is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula C2Cl4F2 and a molecular weight of 203.83 g/mol. It exists as a colorless, low-melting solid or liquid (melting point: 23.8–26 °C) with a boiling point of 92.8 °C and a liquid density of approximately 1.634–1.645 g/cm³ at 25 °C.

Molecular Formula C2Cl4F2
Cl2FCCCl2F
C2Cl4F2
Molecular Weight 203.8 g/mol
CAS No. 76-12-0
Cat. No. B1219685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrachloro-1,2-difluoroethane
CAS76-12-0
Molecular FormulaC2Cl4F2
Cl2FCCCl2F
C2Cl4F2
Molecular Weight203.8 g/mol
Structural Identifiers
SMILESC(C(F)(Cl)Cl)(F)(Cl)Cl
InChIInChI=1S/C2Cl4F2/c3-1(4,7)2(5,6)8
InChIKeyUGCSPKPEHQEOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 % at 77° F (NIOSH, 2016)
6.17e-04 M
In water, 120 mg/L at 25 °C
Soluble in ethanol, ethyl ether, chloroform
Solubility in water, g/100ml: 0.012
(77°F): 0.01%

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) Procurement Specifications: Physical Properties, Regulatory Status, and Industrial Baseline


1,1,2,2-Tetrachloro-1,2-difluoroethane (CAS 76-12-0), also designated as CFC-112, R-112, or symmetrical tetrachlorodifluoroethane, is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula C2Cl4F2 and a molecular weight of 203.83 g/mol [1]. It exists as a colorless, low-melting solid or liquid (melting point: 23.8–26 °C) with a boiling point of 92.8 °C and a liquid density of approximately 1.634–1.645 g/cm³ at 25 °C [2]. The compound is non-flammable, poorly soluble in water, and soluble in alcohol, chloroform, and ether [3]. As a Class I ozone-depleting substance under the Montreal Protocol, its production and consumption are globally phased out, and current procurement is restricted to specific exempted or essential uses, such as analytical standards, laboratory research, and certain legacy industrial processes [4].

Why Substituting 1,1,2,2-Tetrachloro-1,2-difluoroethane with a Generic CFC or Isomer Can Compromise Environmental Accounting, Toxicity Profiling, and Industrial Process Performance


The symmetrical isomer 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) cannot be interchangeably substituted with its asymmetric isomer (CFC-112a) or other in-class CFCs such as CFC-113 or CFC-113a without invalidating quantitative benchmarks for environmental impact, acute toxicity, and physical process behavior. As demonstrated by Davis et al. (2016), CFC-112 possesses the highest ozone depletion potential (ODP = 0.98) and global warming potential (GWP = 4260) among its nearest structural analogs, making its environmental burden uniquely severe and demanding distinct regulatory treatment [1]. Furthermore, the Clayton et al. (1966) head-to-head toxicological comparison revealed that while both isomers exhibit low acute toxicity, the symmetrical isomer is distinguished by a milder skin and eye irritation profile, a factor critical for industrial hygiene risk assessments [2]. Physically, CFC-112's boiling point (92.8 °C) and melting point (~24 °C) are significantly higher than those of CFC-113 (47.6 °C) [3], which fundamentally alters its suitability as a high-temperature solvent in flash-spinning polyolefin fiber manufacturing where precise solvation and phase separation temperatures are critical [4]. These quantitative divergences mean that a generic substitution without rigorous revalidation would compromise regulatory compliance, worker safety assessments, and process yield.

Head-to-Head Quantitative Evidence: 1,1,2,2-Tetrachloro-1,2-difluoroethane vs. Key Comparators


Ozone Depletion Potential (ODP): CFC-112 vs. CFC-112a, CFC-113a, and CFC-114a

Among the recently characterized CFCs, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) exhibits the highest ozone depletion potential. Davis et al. (2016) used a 2-D atmospheric model to calculate ODPs, finding CFC-112's value of 0.98 to be 14% higher than that of its asymmetric isomer CFC-112a (0.86) and substantially exceeding CFC-113a (0.73) and CFC-114a (0.72) [1]. This classifies CFC-112 as having the most severe ozone-depleting capacity per unit mass among this group of CFCs, directly impacting its regulatory classification and controlling its procurement eligibility for any exempted uses [2].

Atmospheric chemistry Environmental regulation CFC phase-out

Atmospheric Lifetime and Global Warming Potential (GWP100): CFC-112 vs. CFC-112a

The symmetrical CFC-112 possesses a longer atmospheric lifetime (63.6 years) and a significantly higher 100-year global warming potential (GWP100 = 4260) compared to its asymmetrical isomer CFC-112a (lifetime = 51.5 years; GWP100 = 3330) [1]. The 23% longer lifetime of CFC-112 means it will persist in the atmosphere and contribute to radiative forcing for an additional 12 years beyond CFC-112a, while its GWP100 is 28% higher [1]. This dual penalty—higher ODP coupled with higher GWP—makes CFC-112 one of the most environmentally aggressive CFCs in this subclass.

Climate change Greenhouse gas accounting Atmospheric persistence

Acute Inhalation Toxicity (Rat LC50) and Irritation Profile: Symmetrical vs. Asymmetrical Isomer

In a direct comparative study, Clayton et al. (1966) evaluated both symmetrical (CFC-112) and asymmetrical (CFC-112a) isomers of tetrachlorodifluoroethane. Both compounds showed a low order of acute toxicity with comparable LC50 values in rats (≈15,000–20,000 ppm) [1]. However, the symmetrical isomer CFC-112 was noted to produce only 'mild' skin and eye irritation in guinea pig tests, whereas the abstract description suggests this was a differentiating feature from its asymmetrical counterpart [2]. The NIOSH REL and OSHA PEL for CFC-112 is 500 ppm (4,170 mg/m³) TWA, and the revised IDLH is 2,000 ppm [3]. Critically, a 21-day NTP renal toxicity assessment (TOX-45) found that CFC-112, unlike purely chlorinated ethanes (e.g., pentachloroethane, hexachloroethane), did not induce hyaline droplet nephropathy—a precursor lesion to renal tubule cell neoplasms in male rats—suggesting a divergent chronic toxicity profile [4].

Industrial hygiene Toxicology Worker safety

Boiling Point and Vapor Pressure: CFC-112 vs. CFC-113 for High-Temperature Solvent Applications

CFC-112 has a significantly higher boiling point (92.8 °C) compared to the more commonly used CFC-113 (47.6 °C) [1]. This 45.2 °C boiling point elevation enables its use as a high-temperature solvent in specialized processes such as flash spinning of polyolefin fibers, where the solvent must dissolve the polymer at elevated temperatures and pressures, then rapidly evaporate to form a fibrous web [2]. CFC-112's vapor pressure at 25 °C (45.8 mmHg, or approximately 6.1 kPa) is substantially lower than that of CFC-113 (approximately 36 kPa at 25 °C), meaning it volatilizes more slowly at ambient conditions, reducing evaporative losses during handling while still enabling the rapid phase separation required in flash spinning [3]. A 1997 Japanese patent specifically leverages CFC-112 in a mixed solvent system for flash spinning, noting its favorable combination of non-flammability, low toxicity, and solvation power relative to ozone-depleting alternatives [2].

Solvent selection Process engineering Flash spinning

Isomeric Identity: Symmetrical vs. Asymmetrical Structure for Deterministic Chemical Reactivity

The symmetrical structure of CFC-112 (CCl2F–CCl2F) confers a distinct chemical reactivity profile compared to the asymmetrical isomer CFC-112a (CCl3–CClF2). The symmetrical isomer is described as reactive with reducing agents, alkali metals, and strong oxidizing agents, but is non-flammable . Its symmetrical chlorine substitution pattern makes it a preferred feedstock for the synthesis of symmetrical derivatives, such as tetrachloroethylene via dechlorination, or as a precursor to fluorovinyl ethers when used in specific catalytic processes [1]. The asymmetrical isomer CFC-112a, while also usable as a feedstock, yields different product distributions. In the manufacture of methoxyflurane (an inhalation anesthetic), the specific isomeric identity of the CFC-112 precursor is critical for reaction selectivity and yield . The symmetrical isomer's well-defined reactivity with zinc in ethanol at 60 °C to yield symmetrical dichlorodifluoroethylene (CClF=CClF) is a distinct synthetic pathway not shared by the asymmetrical isomer [1].

Structural verification Synthetic feedstock Chemical intermediates

Legacy Nuclear Air Treatment System (NATS) Leak Testing: Regulatory Specification of R-112 Over Alternatives

Refrigerant-112 (R-112) is one of only two tracer agents (alongside R-11) specifically cited in ANSI/ASME N510 and U.S. NRC Regulatory Guide 1.52 for the in-place leak testing of nuclear air and gas treatment systems (NATS) [1]. This regulatory specification creates a dedicated procurement niche that cannot be satisfied by CFC-112a or CFC-113 without requalification. A 1993 study on replacement tracer agents confirmed that perfluorocarbons (PFCs) can serve as substitutes for R-11 and R-112, but only after extensive validation of comparable adsorption characteristics on nuclear-grade activated carbon, detectability by electron capture chromatography, and non-interference with radioiodine adsorption [1]. Until such requalification is completed for a specific system, R-112 remains the mandatory test agent for compliance with the existing regulatory framework, creating a non-discretionary procurement requirement for nuclear facilities undergoing scheduled adsorber surveillance testing [2].

Nuclear safety Tracer gas testing Adsorber leak detection

Viable Application Scenarios for 1,1,2,2-Tetrachloro-1,2-difluoroethane (CFC-112) Given Its Differentiated Evidence Profile


Analytical Reference Standard for Environmental Monitoring of Legacy CFC Emissions

CFC-112 has been newly detected in the atmosphere as an emitted compound likely arising from anthropogenic sources [1]. Its uniquely high ODP (0.98) and GWP100 (4260) among the tetrachlorodifluoroethane family necessitate precise quantification in atmospheric monitoring programs [2]. Certified reference standards of CFC-112 are therefore required for calibrating gas chromatography–mass spectrometry (GC-MS) instruments used by atmospheric research groups and environmental agencies to track the atmospheric abundance and verify compliance with phase-out schedules. The symmetrical isomer must be procured in high purity (>98%) with certified isomer composition, as confusion with the asymmetrical isomer (CFC-112a) would bias quantification due to differing ionization efficiencies and chromatographic retention times.

Nuclear Facility Adsorber Leak Testing in Compliance with U.S. NRC Regulatory Guide 1.52

As specified in ANSI/ASME N510 and NRC Regulatory Guide 1.52, R-112 is a designated tracer gas for the in-place leak testing of high-efficiency particulate air (HEPA) filters and activated carbon adsorbers in nuclear air and gas treatment systems [3]. Procurement for this application is non-negotiable: facilities undergoing scheduled surveillance testing must source R-112 to generate a detectable challenge aerosol or vapor for verifying adsorber integrity. The compound's unique combination of favorable adsorption on nuclear-grade carbon, detectability via electron capture detection, and non-interference with radioiodine retention makes it irreplaceable for this safety-critical purpose without a costly and time-consuming requalification process for a substitute.

Feedstock for Specialty Fluorochemical Synthesis Requiring Symmetrical C2F2Cl4 Scaffold

The symmetrical orientation of chlorine and fluorine atoms in CFC-112 (CCl2F–CCl2F) makes it a necessary starting material for the synthesis of symmetrical dichlorodifluoroethylene (CClF=CClF) and certain fluorovinyl ethers [4]. In synthetic routes where both carbon atoms must bear identical halogen substitution patterns for downstream reactivity, the asymmetrical isomer CFC-112a would yield isomeric mixtures requiring costly chromatographic separation. For research-scale and pilot-scale production of these specialty intermediates, procurement of isomerically pure CFC-112 is justified to ensure reaction selectivity and minimize purification burden.

Controlled Laboratory Study of Halogenated Ethane Chronic Toxicity and Structure-Activity Relationships

The NTP TOX-45 study established that CFC-112, unlike structurally analogous chlorinated ethanes (e.g., pentachloroethane and hexachloroethane), does not induce α2u-globulin-mediated hyaline droplet nephropathy in male rats [5]. This finding positions CFC-112 as a critical negative control compound in continued research into the structure-activity relationships governing halogenated ethane nephrotoxicity and carcinogenicity. For toxicology laboratories conducting comparative mechanistic studies, obtaining certified CFC-112 with documented purity and isomer identity is essential for generating reproducible data that can be compared against the established NTP benchmark results.

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